Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C23H29N5O4. This compound is part of the piperazine family, which is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Phenoxypyrimidinyl Group: This step involves the coupling of the phenoxypyrimidinyl group to the piperidine ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is used in studies involving receptor modulation and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound shares a similar piperidine and carboxylate structure but differs in the substituent groups.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another piperazine derivative with different ester and substituent groups.
Uniqueness
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its phenoxypyrimidinyl group, in particular, is responsible for its high affinity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-2-31-23(30)28-14-12-27(13-15-28)22(29)18-8-10-26(11-9-18)20-16-21(25-17-24-20)32-19-6-4-3-5-7-19/h3-7,16-18H,2,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCOCKIRLJBWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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